molecular formula C21H20FNO2 B6450815 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640846-04-2

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6450815
CAS No.: 2640846-04-2
M. Wt: 337.4 g/mol
InChI Key: KZTJEBRRJIEEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group, a fluoro substituent, and a 4-methylbenzoyl group attached to the quinolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.

    Addition of the 4-Methylbenzoyl Group: The final step involves the acylation of the quinolone core with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinolone derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Functionalized quinolone derivatives with new substituents.

Scientific Research Applications

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying quinolone chemistry.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a lead compound for the development of new antibiotics and other therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro and 4-methylbenzoyl groups enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinolone core but different substituents.

    Levofloxacin: Another fluoroquinolone with a different stereochemistry and substituents.

    Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.

Uniqueness

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl group, fluoro substituent, and 4-methylbenzoyl group enhances its lipophilicity, binding affinity, and specificity for bacterial targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c1-3-4-11-23-13-18(20(24)15-7-5-14(2)6-8-15)21(25)17-12-16(22)9-10-19(17)23/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJEBRRJIEEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.